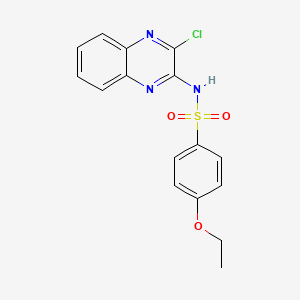N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide
CAS No.: 731795-55-4
Cat. No.: VC7361730
Molecular Formula: C16H14ClN3O3S
Molecular Weight: 363.82
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 731795-55-4 |
|---|---|
| Molecular Formula | C16H14ClN3O3S |
| Molecular Weight | 363.82 |
| IUPAC Name | N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C16H14ClN3O3S/c1-2-23-11-7-9-12(10-8-11)24(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,2H2,1H3,(H,19,20) |
| Standard InChI Key | YCAWSRFYBFUHRD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl |
Introduction
Chemical Structure and Nomenclature
N-(3-Chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide features a quinoxaline core substituted at the 2-position with a sulfonamide group and at the 3-position with a chlorine atom. The sulfonamide moiety is further modified with a 4-ethoxybenzene ring. The systematic IUPAC name reflects this substitution pattern:
-
Quinoxaline backbone: A bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4.
-
3-Chloro substitution: A chlorine atom at position 3 of the quinoxaline ring.
-
4-Ethoxybenzenesulfonamide: A benzene ring with an ethoxy group (-OCH2CH3) at position 4, linked via a sulfonamide (-SO2NH-) group to the quinoxaline.
This architecture positions the compound within a broader family of quinoxaline-sulfonamide hybrids, which have demonstrated inhibitory activity against kinases like VEGFR-2 and antiproliferative effects in cancer cell lines .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide follows a two-step protocol outlined in patent literature :
Step 1: Formation of the N-(3-Chloroquinoxalin-2-yl)sulfonamide Intermediate
2,3-Dichloroquinoxaline reacts with 4-ethoxybenzenesulfonamide in the presence of anhydrous lithium hydroxide (LiOH) in an aprotic polar solvent such as dimethylacetamide (DMA). The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 2-position of the quinoxaline, yielding the intermediate N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide.
Reaction Conditions:
-
Temperature: 20–150°C
-
Duration: 0.5–48 hours
-
Solvent: DMA, DMF, or DMSO
-
Base: LiOH (anhydrous or hydrated)
This step achieves yields exceeding 85% under optimized conditions, with purity >90% as confirmed by UPLC/MS .
Step 2: Functionalization of the 3-Chloro Position (Optional)
While the target compound retains the 3-chloro substituent, the patent describes further derivatization by replacing chlorine with amines (e.g., aryl or heteroaryl amines) using lutidine as a base in alcoholic solvents. This step is omitted for the synthesis of the specific compound discussed here.
Analytical Characterization
Critical spectroscopic data for analogous compounds include:
-
1H NMR: Signals for ethoxy protons appear as a quartet (δ 1.35–1.40 ppm, CH3) and triplet (δ 3.95–4.05 ppm, OCH2). Aromatic protons resonate between δ 6.85–8.50 ppm .
-
13C NMR: The sulfonamide sulfur atom deshields adjacent carbons, with the quinoxaline C-2 and C-3 carbons appearing at δ 145–155 ppm .
-
IR: Stretching vibrations for sulfonamide S=O groups occur at 1159–1165 cm⁻¹ and 1332–1347 cm⁻¹ .
Biological Activity and Mechanism
Antiproliferative Effects
While direct data for N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide is unavailable, structurally related quinoxaline-sulfonamides exhibit potent activity against cancer cell lines:
| Compound | HCT116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|
| VIIIc (Cl, O, 4-Cl) | 2.5 | 22 | 9 |
| XVa (Cl, H) | 4.4 | 10 | 5.3 |
| Doxorubicin | 0.62 | 1.2 | 0.9 |
The 3-chloro substituent in VIIIc enhances DNA intercalation and topoisomerase II inhibition, while the sulfonamide group promotes hydrogen bonding with kinase ATP-binding pockets .
VEGFR-2 Inhibition
Quinoxaline-sulfonamides weakly inhibit VEGFR-2 (IC50 >10 µM), a kinase critical for angiogenesis. Molecular docking studies suggest the sulfonamide's sulfonyl group interacts with Lys868 and Asp1046 residues in the kinase domain .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
Quinoxaline Substitution:
-
Sulfonamide Modifications:
Pharmacological Considerations
Selectivity and Toxicity
Quinoxaline derivatives like VIIIc show selectivity indices (SI) >10 when tested against normal fibroblast (WI-38) cells, suggesting a favorable therapeutic window . The 4-ethoxy group in the target compound may further enhance selectivity by reducing off-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume